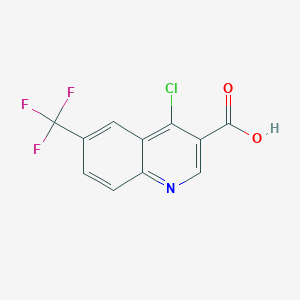

4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid

Description

4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a promising candidate for pharmaceutical and chemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may act as a leaving group for further derivatization .

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-9-6-3-5(11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJIPKWQVKFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of substituted anilines with appropriate reagents to form the quinoline core, followed by selective introduction of the chloro, trifluoromethyl, and carboxylic acid groups . For instance, the reaction of 2,4-dichloro-5-fluorobenzoylacetate with suitable nucleophiles can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group efficiently . Additionally, the use of flow chemistry and continuous processing techniques can enhance scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups like chloro and trifluoromethyl makes the quinoline ring susceptible to electrophilic substitution reactions.

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The carboxylic acid group can participate in redox reactions, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Electrophiles: Such as acyl chlorides and sulfonyl chlorides for electrophilic substitution.

Nucleophiles: Such as amines and thiols for nucleophilic substitution.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, thereby preventing DNA replication and cell division . In anticancer research, it may act as an enzyme inhibitor, disrupting key metabolic pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

4-Chloro-6-fluoro-quinoline-3-carboxylic acid (CAS 179024-67-0)

- Structure : Chlorine (position 4), fluorine (position 6), and carboxylic acid (position 3).

- Comparison : Replacing -CF₃ with fluorine reduces steric bulk and electron-withdrawing effects. Fluorine’s smaller size may improve solubility but decrease stability compared to -CF₃ .

- Applications: Potential antimicrobial activity, though less potent than trifluoromethyl analogs due to weaker electron withdrawal .

2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1242554-83-1)

- Structure : Chlorine (position 2), -CF₃ (position 6), and carboxylic acid (position 3).

- This positional isomer may exhibit different binding affinities in biological systems .

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1378254-67-1)

- Structure : Bromine (position 4), -CF₃ (position 6), and carboxylic acid (position 3).

- Comparison : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine. This may enhance halogen bonding but reduce solubility .

Physicochemical Data :

Property Value Molecular Weight 320.06 g/mol Predicted pKa 3.23 Density 1.788 g/cm³

Functional Group Modifications

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

- Structure : Hydroxyl (position 4), -CF₃ (position 6), and carboxylic acid (position 3).

- Comparison : The hydroxyl group increases hydrophilicity but may reduce membrane permeability. It also introduces susceptibility to oxidation, unlike the chloro analog .

7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4)

- Structure : -CF₃ (position 7), carboxylic acid (position 3).

- This positional change could reduce antibacterial efficacy compared to the 6-CF₃ analog .

Fluoroquinolone Analogs

7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- Structure : 1,4-Dihydro-4-oxo core, fluorine (position 6), chlorine (position 7), and fluorophenyl at N1.

- Comparison: The 1,4-dihydro-4-oxo moiety is critical for fluoroquinolone antibiotics’ DNA gyrase inhibition. The absence of this group in 4-chloro-6-CF₃-quinoline-3-carboxylic acid suggests a different mechanism of action, possibly targeting non-DNA pathways .

Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | Predicted pKa | LogP (Lipophilicity) |

|---|---|---|---|

| 4-Chloro-6-CF₃-quinoline-3-carboxylic acid | ~275–300 | ~2.5–3.5 | ~2.8 (high) |

| 4-Chloro-6-fluoro analog | ~225 | ~3.0 | ~1.5 |

| 4-Bromo-6-CF₃ analog | 320.06 | 3.23 | ~3.2 |

Biological Activity

4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 2002472-69-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid can be represented as follows:

- Molecular Formula : C11H5ClF3NO3

- Molecular Weight : 291.61 g/mol

- IUPAC Name : 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

- SMILES Representation : O=C(O)C1=C(\Cl)C2=CC(OC(F)(F)F)=CC=C2/N=C\1

Anticancer Activity

Research has indicated that 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing notable cytotoxic effects.

Table 1: Anticancer Activity Against Different Cell Lines

The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition, particularly concerning cholinesterase enzymes, which play a crucial role in neurodegenerative diseases.

Table 2: Inhibition of Cholinesterase Enzymes

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | 7.49 | |

| Donepezil (Standard) | 13.62 |

In vitro studies have shown that this compound acts as a potent inhibitor against acetylcholinesterase (AChE), suggesting its utility in treating conditions like Alzheimer's disease.

The mechanism through which 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid exerts its biological effects is linked to its structural features, which allow it to interact with various biological targets. Molecular docking studies indicate that the compound binds effectively to target proteins involved in cancer proliferation and cholinergic signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction of cell viability, with an observed increase in apoptosis markers.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of the compound showed improvement in cognitive function in animal models subjected to cholinergic deficits.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes hydrolysis under acidic (6M HCl, reflux, 82% yield) or basic conditions (2M NaOH, 80°C, 78% yield) to yield the carboxylic acid derivative . Multi-step synthetic pathways starting from simpler quinoline derivatives are also employed, often involving halogenation and trifluoromethylation reactions .

Q. How is 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid characterized structurally?

Key characterization methods include:

- NMR spectroscopy : Proton and carbon NMR identify substituent positions and confirm purity (e.g., δ 8.36 ppm for quinoline protons in DMSO-d6) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at 358–376 m/z for related derivatives) .

- Infrared (IR) spectroscopy : Carboxylic acid C=O stretches appear near 1685 cm⁻¹, while hydroxyl groups show broad peaks around 3257 cm⁻¹ .

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving dihedral angles (e.g., 6.8° between carboxyl and quinoline groups in analogs) .

Q. What are the solubility and stability considerations for this compound?

The trifluoromethyl and carboxylic acid groups confer moderate polarity, enabling solubility in polar aprotic solvents (e.g., DMSO, THF). Stability tests under varying pH and temperature are critical; acidic conditions may promote decarboxylation, while basic conditions can hydrolyze esters. Storage in inert atmospheres at –20°C is recommended .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins. For example, quinoline-3-carboxamide derivatives show interactions with bacterial DNA gyrase active sites, guiding SAR optimization . Density Functional Theory (DFT) calculations further elucidate electronic effects of substituents (e.g., electron-withdrawing CF₃ groups enhance metabolic stability) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Mitigation strategies include:

Q. How is X-ray crystallography applied to study this compound and its derivatives?

Single-crystal X-ray diffraction with SHELX software resolves:

Q. What are the challenges in scaling up synthesis while maintaining yield?

Optimization focuses on:

- Catalyst selection : Palladium catalysts for cross-coupling reactions improve regioselectivity.

- Green chemistry : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for hydrolysis) .

- Continuous flow reactors : Enhance efficiency for multi-step syntheses .

Methodological Tables

Q. Table 1: Hydrolysis Conditions for Ester-to-Carboxylic Acid Conversion

| Condition | Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | Reflux | 12 hr | 82% | |

| Basic Hydrolysis | 2M NaOH | 80°C | 6 hr | 78% |

Q. Table 2: Key Spectral Data for Quinoline-3-carboxylic Acid Derivatives

| Derivative | NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) | MS ([M+H]+) |

|---|---|---|---|

| Parent Acid | 8.36 (s, quinoline H) | 1685 | 331.35 |

| Carboxamide (6a) | 10.82 (s, NH) | 1631 | 358.17 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.